molecular formula C29H26FN3O6 B6517460 N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide CAS No. 899909-30-9

N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide

Cat. No.: B6517460
CAS No.: 899909-30-9
M. Wt: 531.5 g/mol
InChI Key: SBLALQXVENYKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex heterocyclic architecture, combining a 1,3-benzodioxole moiety, a 4-fluorophenyl group, and a tetrahydroquinazolinone core linked via a pentanamide chain. While direct synthesis details are absent in the provided evidence, its structural components align with synthetic strategies reported for analogous compounds. The benzodioxole and fluorophenyl groups are common in bioactive molecules, often contributing to metabolic stability and target binding . The tetrahydroquinazolinone scaffold is associated with diverse pharmacological activities, including enzyme inhibition .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FN3O6/c30-21-11-9-20(10-12-21)24(34)17-33-23-6-2-1-5-22(23)28(36)32(29(33)37)14-4-3-7-27(35)31-16-19-8-13-25-26(15-19)39-18-38-25/h1-2,5-6,8-13,15H,3-4,7,14,16-18H2,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLALQXVENYKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Benzodioxole and Quinazolinone Moieties

Several synthesized analogues share structural motifs with the target compound:

  • AV6 (): Contains a benzodioxole methyl group and a pentanamide chain but substitutes the tetrahydroquinazolinone with a tetrazole-biphenyl system. Molecular weight: 539.62 g/mol; Yield: 74% .
  • N-[2-(4-Chlorophenyl)ethyl]-5-[1-(3-nitrobenzyl)-2,4-dioxoquinazolin-3-yl]pentanamide (): Features a chlorophenyl group and nitrobenzyl substituent instead of fluorophenyl and benzodioxole. This highlights how halogen and electron-withdrawing groups modulate target affinity .
  • 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (): Shares the fluorophenyl and dioxo groups, demonstrating competitive enzyme inhibition (binding affinity: -8.7 kcal/mol) .

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Yield (%)
Target Compound - - Benzodioxole, Fluorophenyl, Quinazolinone -
AV6 C₃₁H₃₃N₅O₄ 539.62 Benzodioxole, Tetrazole 74
Compound C₂₈H₂₆ClN₅O₅ 555.99 Chlorophenyl, Nitrobenzyl, Quinazolinone -
Compound C₁₁H₇FN₂O₄ 250.19 Fluorophenyl, Dioxopyrimidine -
Physicochemical and Spectroscopic Comparisons
  • FT-IR Profiles: Target Compound (inferred): Expected peaks for C=O (1723 cm⁻¹), C=N (1656 cm⁻¹), and aromatic C=C (1601 cm⁻¹) . AV6 : NH (3289 cm⁻¹), C=O (1723 cm⁻¹), C=N (1656 cm⁻¹). Compound: Likely shows NO₂ (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches .
  • ¹H NMR :

    • AV6 : δ 0.81–0.83 (t, 3H, pentanamide CH₃), δ 7.19–7.20 (d, 2H, aromatic).
    • Compound : Fluorophenyl protons resonate near δ 7.3–7.4.
ADME and Pharmacokinetic Profiles
  • AV11 (): Exhibited favorable ADME properties (SwissADME prediction), with moderate gastrointestinal absorption and blood-brain barrier permeability . The target compound’s benzodioxole group may enhance metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.